7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Overview
Description
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex heterocyclic compound that features both indole and thiazoloquinazoline moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multi-step reactions. One common approach includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Sulfonylation: The indole derivative is then sulfonylated using sulfonyl chlorides in the presence of a base such as pyridine.
Formation of the Thiazoloquinazoline Core: The thiazoloquinazoline core can be synthesized through a cyclization reaction involving 2-aminobenzothiazole and appropriate aldehydes or ketones under reflux conditions.
Coupling Reaction: Finally, the indole sulfonyl derivative is coupled with the thiazoloquinazoline core using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted sulfonyl derivatives.
Scientific Research Applications
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used as a probe to study the function of specific proteins and enzymes in biological systems.
Chemical Biology: The compound serves as a tool to investigate the mechanisms of various biochemical reactions and pathways.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets such as enzymes and receptors. The indole moiety can bind to the active site of enzymes, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in the target protein, enhancing binding affinity. The thiazoloquinazoline core can interact with various cellular pathways, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-carbinol and indole-3-acetic acid share the indole moiety and exhibit similar biological activities.
Thiazoloquinazoline Derivatives: Compounds like thiazolo[3,2-a]pyrimidines and thiazolo[3,2-a]benzimidazoles share the thiazoloquinazoline core and have comparable pharmacological properties.
Uniqueness
7-(2,3-DIHYDRO-1H-INDOLE-1-SULFONYL)-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is unique due to the combination of the indole and thiazoloquinazoline moieties, which confer distinct biological activities and potential therapeutic applications. The presence of the sulfonyl group further enhances its binding affinity and specificity towards target proteins, making it a valuable compound in medicinal chemistry and drug development.
Properties
IUPAC Name |
7-(2,3-dihydroindol-1-ylsulfonyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c22-17-14-11-13(5-6-16(14)20-9-10-25-18(20)19-17)26(23,24)21-8-7-12-3-1-2-4-15(12)21/h1-6,9-11H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUXJQPMWVOXEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CSC5=NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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